molecular formula C9H5BrFNO B13711393 3-Bromo-7-fluoro-4-hydroxyquinoline CAS No. 1065087-80-0

3-Bromo-7-fluoro-4-hydroxyquinoline

Cat. No.: B13711393
CAS No.: 1065087-80-0
M. Wt: 242.04 g/mol
InChI Key: VXZUBLUWFDKSQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoro-4-hydroxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromoaniline with ethyl 2-fluoroacetoacetate under basic conditions can yield the desired quinoline derivative . Another method includes the nucleophilic substitution of a halogenated quinoline precursor with a suitable nucleophile, such as fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-7-fluoro-4-hydroxyquinoline include:

Uniqueness

This compound is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1065087-80-0

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

3-bromo-7-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrFNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13)

InChI Key

VXZUBLUWFDKSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)Br

Origin of Product

United States

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